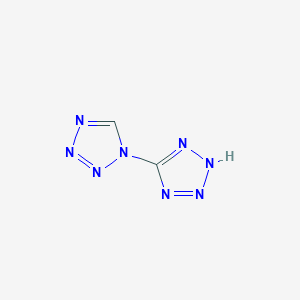

1,5'-Bi-1H-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

103518-52-1 |

|---|---|

Molecular Formula |

C2H2N8 |

Molecular Weight |

138.09 g/mol |

IUPAC Name |

1-(2H-tetrazol-5-yl)tetrazole |

InChI |

InChI=1S/C2H2N8/c1-3-6-9-10(1)2-4-7-8-5-2/h1H,(H,4,5,7,8) |

InChI Key |

LPLVKWNKTRXFDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=NN1C2=NNN=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Substituted 1,5'-Bi-1H-tetrazoles

Abstract

This technical guide provides a comprehensive overview of a specific class of bitetrazole compounds, herein referred to as substituted 1,5'-Bi-1H-tetrazoles. These molecules, characterized by a direct nitrogen-carbon bond between the N1 position of one tetrazole ring and the C5 position of a second, have garnered interest in medicinal chemistry and materials science. This document details the nomenclature, synthesis, physicochemical properties, and potential applications of these compounds, with a particular focus on 1,5-diaryl substituted derivatives. Experimental protocols for their synthesis and characterization are provided, along with a discussion of their mechanism of action as microtubule destabilizing agents. All quantitative data are summarized in tabular format for ease of reference, and key processes are visualized using diagrams.

Introduction and Nomenclature

The nomenclature "1,5'-Bi-1H-tetrazole" is not a standardized IUPAC name and a specific CAS number for the unsubstituted parent compound has not been identified in chemical databases. This suggests that the parent compound is not a common or commercially available substance. The literature predominantly features derivatives, most commonly with aryl or other substituents at the N1' and C5' positions of the bitetrazole core. For the purpose of clarity in this guide, we will refer to the core structure as a 1,5'-bitetrazole, indicating a covalent bond between the N1 atom of one 1H-tetrazole ring and the C5 atom of another. A plausible, though not officially designated, IUPAC name for the unsubstituted parent compound would be 1-(1H-tetrazol-5-yl)-1H-tetrazole . Research and development in this area have primarily focused on substituted analogs, which exhibit a range of interesting biological and physical properties.

Physicochemical Properties

The physicochemical properties of 1,5'-bitetrazoles are highly dependent on the nature of the substituents at the N1' and C5' positions. Generally, these compounds are crystalline solids with varying melting points. The tetrazole rings contribute to a high nitrogen content, which in some derivatives, leads to energetic properties.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of 1,5'-bitetrazole derivatives. The following tables summarize typical spectroscopic data for representative 1,5-diaryl-substituted tetrazoles.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for 1,5-Diaryl-Substituted Tetrazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-tetrazole | CDCl₃ | 7.50-7.60 (m, 4H, Ar-H), 7.00-7.10 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃) | 160.5, 148.0, 136.0, 130.0, 129.5, 128.0, 122.0, 114.5, 55.6 |

| 1-(4-Methylphenyl)-5-(4-nitrophenyl)-1H-tetrazole | DMSO-d₆ | 8.40 (d, 2H, J=8.8 Hz, Ar-H), 8.00 (d, 2H, J=8.8 Hz, Ar-H), 7.50 (d, 2H, J=8.4 Hz, Ar-H), 7.35 (d, 2H, J=8.4 Hz, Ar-H), 2.40 (s, 3H, CH₃) | 149.0, 148.5, 140.0, 134.0, 130.5, 129.0, 125.0, 124.0, 21.0 |

| 1,5-Diphenyl-1H-tetrazole | CDCl₃ | 7.30-7.60 (m, 10H, Ar-H) | 148.2, 134.5, 130.8, 130.2, 129.8, 129.1, 128.6, 125.4 |

Table 2: Representative FTIR Spectral Data for 1,5-Diaryl-Substituted Tetrazoles

| Compound | Sample Phase | Key IR Absorption Bands (cm⁻¹) |

| 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-tetrazole | KBr | 3100-3000 (Ar C-H str.), 1610 (C=N str.), 1580, 1500 (C=C str.), 1250 (C-O str.), 1100 (N-N=N str.), 830 (p-subst. Ar C-H bend) |

| 1-(4-Methylphenyl)-5-(4-nitrophenyl)-1H-tetrazole | KBr | 3120-3050 (Ar C-H str.), 1600 (C=N str.), 1520, 1350 (NO₂ asymm. & symm. str.), 1580, 1490 (C=C str.), 1110 (N-N=N str.), 850 (p-subst. Ar C-H bend) |

| 1,5-Diphenyl-1H-tetrazole | KBr | 3100-3000 (Ar C-H str.), 1605 (C=N str.), 1590, 1495 (C=C str.), 1120 (N-N=N str.), 760, 690 (monosubst. Ar C-H bend) |

Experimental Protocols

The synthesis of 1,5'-bitetrazole derivatives can be achieved through several synthetic routes. A common and effective method is the [3+2] cycloaddition reaction.

General Procedure for the Synthesis of 1,5-Diaryl-Substituted Tetrazoles

This protocol describes a two-step synthesis of 1,5-diaryl-substituted tetrazoles from readily available diaryl amides.

Step 1: Synthesis of Imidoyl Chlorides

-

To a solution of the diaryl amide (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus pentachloride (1.2 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess phosphorus oxychloride under reduced pressure.

-

The resulting crude imidoyl chloride is used in the next step without further purification.

Step 2: Synthesis of 1,5-Diaryl-Substituted Tetrazoles

-

Dissolve the crude imidoyl chloride (1.0 eq) in anhydrous acetonitrile (15 mL/mmol).

-

Add sodium azide (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1,5-diaryl-substituted tetrazole.

Applications in Drug Development

Substituted 1,5'-bitetrazoles have shown significant promise in the field of drug discovery, particularly as anticancer agents. Certain derivatives have been identified as potent microtubule destabilizers.

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Microtubule-targeting agents interfere with the dynamic equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.

1,5-diaryl-substituted tetrazoles have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This binding prevents the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1]

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,5-diaryl-substituted tetrazoles.

Conclusion

Substituted 1,5'-Bi-1H-tetrazoles represent a versatile class of compounds with significant potential, particularly in the realm of medicinal chemistry. Their synthesis is readily achievable through established organic chemistry methodologies, and their properties can be tuned by the introduction of various substituents. The ability of certain 1,5-diaryl derivatives to act as microtubule destabilizing agents highlights their promise as novel anticancer therapeutics. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to the Discovery and History of 5,5'-Bi-1H-tetrazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of energetic materials has seen a significant shift towards the development of nitrogen-rich compounds that offer high performance with improved thermal stability and reduced sensitivity. In this context, tetrazole-based compounds have garnered considerable attention due to their high heats of formation and the generation of dinitrogen gas as a primary decomposition product. Among these, 5,5'-Bi-1H-tetrazole and its derivatives have emerged as a promising class of energetic materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 5,5'-Bi-1H-tetrazole and its key derivatives, with a focus on their applications as energetic materials. While the initial query specified "1,5'-Bi-1H-tetrazole," the preponderance of scientific literature points to "5,5'-Bi-1H-tetrazole" as the correct and extensively studied isomer, which will be the focus of this guide.

Historical Context and Discovery

The study of tetrazoles dates back to the late 19th century, but the exploration of bitetrazoles as energetic materials is a more recent development. The fundamental bitetrazole structure, 5,5'-Bi-1H-tetrazole, consists of two tetrazole rings linked by a carbon-carbon bond. The dinitramino derivatives of 5,5'-bitetrazole were first synthesized more recently, revealing them to be extremely sensitive and powerful explosives.[1][2] This discovery has led to the preparation of various nitrogen-rich salts to modulate their sensitivity and enhance their performance characteristics.[1][2]

A significant breakthrough in this area has been the synthesis of 1,1'-dihydroxy-5,5'-bitetrazole (BTO) and its salts. These compounds exhibit a favorable combination of high density, good thermal stability, and impressive detonation performance, making them attractive for various applications in explosives and propellants.[3] The development of energetic ionic salts based on the 5,5′-bitetrazole-1,1′-diolate (BTO) anion has been a key focus of modern energetic materials research.[3]

Physicochemical and Energetic Properties

The energetic properties of 5,5'-Bi-1H-tetrazole derivatives are largely attributed to their high nitrogen content and positive heats of formation. The following tables summarize the key quantitative data for several important derivatives.

Table 1: Physicochemical Properties of 5,5'-Bitetrazole-1,1'-diolate (BTO) Based Energetic Ionic Salts

| Compound | Cation | Molecular Formula | Density (g/cm³) |

| ABTOX | Aminoguanidinium | C₄H₁₀N₁₄O₂ | 1.83 |

| DMA-BTO | Diaminoguanidinium | C₄H₁₂N₁₆O₂ | 1.81 |

| DU-BTO | Diuronium | C₄H₈N₁₂O₄ | 1.89 |

| HA-BTO | Hydrazinium | C₂H₆N₁₀O₂ | 1.98 |

| M₂-BTO | Melaminium | C₈H₁₄N₂₀O₂ | 1.77 |

| TKX-50 | Hydroxylammonium | C₂H₈N₁₀O₄ | 1.92 |

Data sourced from first principles calculations.[4]

Table 2: Energetic Properties of 5,5'-Bitetrazole-1,1'-diolate (BTO) Based Energetic Ionic Salts

| Compound | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| HA-BTO | 456.3 | 9.94 | 38.85 |

| TKX-50 | 251.2 | 9.91 | 40.23 |

Detonation characteristics were computed using the EXPLO5 code.[3]

Experimental Protocols

Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt

A common method for the synthesis of 5,5'-Bi-1H-tetrazole diammonium salt involves the reaction of dicyan with sodium azide and ammonium chloride in an aqueous medium.

Materials:

-

Dicyan gas

-

Sodium azide (99.8%)

-

Ammonium chloride (99.0%)

-

Water

Procedure:

-

Prepare a mixed aqueous solution of sodium azide and ammonium chloride.

-

Cool the solution to 3-5°C.

-

Introduce gaseous dicyan into the cooled mixed solution over a period of 5 hours.

-

After the addition of dicyan, raise the temperature of the reaction solution to 50°C and maintain for one hour. This step primarily forms the 5-cyano-1H-tetrazole intermediate.

-

Further heating and reaction lead to the formation of 5,5'-Bi-1H-tetrazole diammonium salt, which precipitates from the solution.

-

The precipitated crystals are isolated by filtration to yield the final product.

Synthesis of 1,1'-Dihydroxy-5,5'-bitetrazole (BTO)

The synthesis of BTO is a multi-step process starting from glyoxal.

Materials:

-

Glyoxal

-

Hydroxylamine

-

Chlorine gas

-

Ethanol

-

Sodium azide

-

Hydrochloric acid gas

-

Diethyl ether

Procedure:

-

Glyoxime formation: Glyoxal is treated with hydroxylamine to form glyoxime.

-

Chlorination: Glyoxime is chlorinated with chlorine gas in ethanol to produce dichloroglyoxime.

-

Azidation: Dichloroglyoxime undergoes a chloro/azido exchange reaction with sodium azide to yield diazidoglyoxime.

-

Cyclization: Diazidoglyoxime is cyclized under acidic conditions using hydrochloric acid gas in diethyl ether to afford 1,1'-dihydroxy-5,5'-bitetrazole dihydrate.

Key Signaling Pathways and Experimental Workflows

The synthesis of 1,1'-dihydroxy-5,5'-bitetrazole (BTO) from glyoxal represents a key experimental workflow in the production of advanced bitetrazole-based energetic materials.

Caption: Synthetic pathway of 1,1'-dihydroxy-5,5'-bitetrazole (BTO) from glyoxal.

Conclusion

5,5'-Bi-1H-tetrazole and its derivatives, particularly the salts of 1,1'-dihydroxy-5,5'-bitetrazole, represent a significant advancement in the field of energetic materials. Their combination of high nitrogen content, favorable heats of formation, and tunable sensitivity through salt formation makes them promising candidates for a new generation of explosives and propellants. The detailed synthetic protocols and compiled data in this guide offer a valuable resource for researchers and professionals working on the development of next-generation energetic materials. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-property relationships will undoubtedly continue to drive innovation in this critical scientific domain.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1'-Nitramino-5,5'-bitetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study of the structure, stability and energetic performance of 5,5′-bitetrazole-1,1′-diolate based energetic ionic salts: future high energy density materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Synthesis of Novel 1,5'-Bi-1H-tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for novel 1,5'-Bi-1H-tetrazole derivatives. The document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides comprehensive experimental protocols. Additionally, it visualizes synthetic workflows and a relevant biological signaling pathway using Graphviz diagrams, adhering to the specified formatting requirements.

Introduction

This compound derivatives represent a class of nitrogen-rich heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural features, particularly the ability of the tetrazole ring to act as a bioisostere for carboxylic acids and cis-amide bonds, make them attractive scaffolds for the design of novel therapeutic agents.[1][2] Recent research has focused on the development of efficient synthetic routes to access these complex molecules, with multicomponent reactions and cycloaddition strategies being at the forefront of these efforts. This guide focuses on the core synthetic methodologies for preparing novel bis-tetrazole structures, with a particular emphasis on the Ugi-azide repetitive process and the Huisgen [3+2] cycloaddition.

Core Synthetic Pathways

Two primary pathways have emerged as highly effective for the synthesis of novel this compound derivatives: the Ugi-Azide Repetitive Process and the Huisgen [3+2] Cycloaddition followed by a coupling reaction.

Ugi-Azide Repetitive Process

The Ugi-azide multicomponent reaction is a powerful tool for the synthesis of 1,5-disubstituted-1H-tetrazoles.[3] A novel and efficient extension of this reaction is the Ugi-azide repetitive process, which allows for the one-pot synthesis of bis-1,5-disubstituted-1H-tetrazoles from a diamine, two equivalents of an aldehyde, two equivalents of an isocyanide, and two equivalents of an azide source.[1][2] This catalyst-free method proceeds under mild conditions and offers high yields and structural diversity.[1]

Huisgen [3+2] Cycloaddition and Coupling

The Huisgen 1,3-dipolar cycloaddition is a classic method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide source.[4][5] To synthesize symmetrical bis-5-substituted-1H-tetrazoles, a dinitrile precursor can be utilized, or a precursor with a functional group amenable to subsequent coupling can be employed.[4][5] For instance, a nitro-substituted benzonitrile can be converted to the corresponding tetrazole, followed by a reductive coupling to form an azo-linked bis-tetrazole.[4][5]

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of novel bis-1,5-disubstituted-1H-tetrazoles via the Ugi-azide repetitive process.[1]

Table 1: Synthesis of Novel bis-1,5-disubstituted-1H-tetrazoles at Room Temperature [1]

| Product | Amine | Aldehyde | Isocyanide | Time (h) | Yield (%) |

| 15a | tert-Butylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 7 | 95 |

| 15b | Cyclohexylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 7 | 94 |

| 15c | Benzylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 7 | 92 |

| 15d | Cyclohexylamine | Paraformaldehyde | Cyclohexyl isocyanide | 7 | 90 |

| 15e | Benzylamine | Acetaldehyde | Cyclohexyl isocyanide | 7 | 88 |

Table 2: Microwave-Assisted Synthesis of Novel bis-1,5-disubstituted-1H-tetrazoles [1]

| Product | Amine | Aldehyde | Isocyanide | Temp (°C) | Time (min) | Yield (%) |

| 15a | tert-Butylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 45 | 15 | 91 |

| 15b | Cyclohexylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 45 | 15 | 90 |

| 15c | Benzylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 45 | 15 | 85 |

| 15d | Cyclohexylamine | Paraformaldehyde | Cyclohexyl isocyanide | 45 | 15 | 82 |

| 15e | Benzylamine | Acetaldehyde | Cyclohexyl isocyanide | 45 | 15 | 80 |

Experimental Protocols

General Procedure for the Ugi-Azide Repetitive Process at Room Temperature[1]

In a round-bottomed flask equipped with a magnetic stirrer bar, a 1.0 M solution of the amine (1.0 equiv) in anhydrous MeOH is prepared under a nitrogen atmosphere. To this solution, the aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv) are sequentially added. The resulting mixture is stirred at room temperature for 7 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude residue is then diluted with CH₂Cl₂ (20 mL) and washed with brine. The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The final product is purified by flash column chromatography.

General Procedure for the Microwave-Assisted Ugi-Azide Repetitive Process[1]

In a microwave-safe sealed tube equipped with a magnetic stirring bar, a 1.0 M solution of the amine (1.0 equiv) in anhydrous MeOH is prepared. The aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv) are sequentially added. The reaction mixture is then subjected to microwave irradiation at 45 °C (50 W) for a total of 15 minutes (three 5-minute intervals). After cooling, the solvent is removed under reduced pressure. The workup and purification follow the same procedure as described for the room temperature synthesis.

Synthesis of Symmetrical bis-5-substituted-1H-tetrazole via Huisgen Cycloaddition and Reductive Coupling[4][5]

Step 1: Synthesis of 5-(4-nitrophenyl)-1H-tetrazole. [4][5] To a solution of 4-nitrobenzonitrile (1.0 equiv) in water, sodium azide (1.1 equiv) and zinc bromide (0.5 equiv) are added. The reaction mixture is heated to reflux and stirred for 24 hours. After cooling, the precipitate is filtered, washed with water, and dried to yield the 5-(4-nitrophenyl)-1H-tetrazole.

Step 2: Synthesis of (E)-1,2-bis(4-(1H-tetrazol-5-yl)phenyl)diazene. [4][5] In a round-bottomed flask, 5-(4-nitrophenyl)-1H-tetrazole (2.0 equiv), zinc powder (2.0 equiv), and sodium hydroxide (2.0 equiv) are suspended in a mixture of ethanol and water. The reaction mixture is heated to reflux and stirred for 18 hours. After cooling to room temperature, the remaining zinc is filtered off. The filtrate is then treated with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified to yield the azo-linked bis-tetrazole.

Potential Biological Relevance and Signaling Pathways

While the specific biological activities of the novel this compound derivatives are a subject of ongoing research, structurally related compounds have shown significant pharmacological potential, particularly as anticancer and anti-inflammatory agents.

Anticancer Potential: Targeting the AKT Signaling Pathway

Complex tetrazole-containing heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][6]triazine sulfonamides, have demonstrated potent anticancer activity.[1][6][7] In silico studies suggest that these compounds may act as inhibitors of key proteins in cancer progression, including AKT2 kinase.[1][7] The AKT (or Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[8][9][10] Inhibition of AKT2 can lead to the suppression of tumor growth and the induction of apoptosis.[8]

Anti-inflammatory Potential: Caspase-1 Inhibition

Certain 1,5-disubstituted α-amino tetrazole derivatives have been identified as non-covalent inhibitors of the inflammasome-caspase-1 complex.[11] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[12] By inhibiting caspase-1, these tetrazole derivatives can potentially modulate the inflammatory cascade, making them promising candidates for the treatment of inflammatory disorders.[11][13] The novel this compound structures could be explored for similar inhibitory activities.

Conclusion

The synthetic pathways outlined in this guide, particularly the Ugi-azide repetitive process, offer efficient and versatile methods for the creation of novel this compound derivatives. These compounds hold considerable promise for applications in drug discovery, with potential activities as anticancer and anti-inflammatory agents through the modulation of key signaling pathways such as the AKT and caspase-1 cascades. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to explore and expand upon this promising class of heterocyclic compounds. Further investigation into the structure-activity relationships and specific biological targets of these novel derivatives is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis [mdpi.com]

- 7. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. uniprot.org [uniprot.org]

- 10. AKT2 - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. mdpi.com [mdpi.com]

- 13. via.library.depaul.edu [via.library.depaul.edu]

Thermal Stability and Decomposition of 1,5'-Bi-1H-tetrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,5'-Bi-1H-tetrazole (BHT), a high-nitrogen energetic compound. Due to the limited availability of direct experimental data for BHT in publicly accessible literature, this guide draws upon data from structurally analogous bistetrazole compounds to infer its thermal properties and decomposition behavior. This information is critical for the safe handling, storage, and application of BHT in various fields, including pharmaceuticals and energetic materials.

Thermal Properties of Bistetrazole Analogues

The thermal behavior of this compound can be inferred by examining related bistetrazole structures. Key thermal parameters for these analogous compounds, determined through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are summarized below. These values provide an estimate of the expected thermal stability of BHT.

| Compound Name | Decomposition Temperature (Td, °C) | Analysis Method | Heating Rate (°C/min) | Key Observations |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 226 (onset) | DSC | 5 | Exhibits good thermal stability.[1] |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate | 226.33 (SADT) | DSC | - | Self-accelerating decomposition temperature highlights potential thermal hazards. |

| Guanidinium 5,5'-azotetrazole salt | 262 (peak) | DSC | 10 | Shows a single sharp exothermic decomposition. |

| Bis-1,2,4-triazolium 1H,1′H-5,5′-bistetrazole-1,1′-diolate | 246.8 (onset) | DSC | 10 | Decomposes in a single stage with significant mass loss.[2][3] |

Note: The data presented is for structurally similar compounds and should be considered as an estimation for this compound.

Experimental Protocols for Thermal Analysis

The following section details the standard experimental methodologies for assessing the thermal stability of high-nitrogen compounds like BHT.

Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature, enthalpy of decomposition, and to observe thermal transition events (e.g., melting, crystallization).

Methodology:

-

A small sample of the material (typically 0.5-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Exothermic or endothermic peaks in the resulting DSC curve indicate thermal events such as decomposition or melting. The onset temperature of the exothermic peak is generally considered the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing information on decomposition stages and thermal stability.

Methodology:

-

A small sample (typically 1-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is suspended in a furnace from a sensitive microbalance.

-

The furnace is heated at a controlled rate under a specific atmosphere (inert or oxidative).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage versus temperature, with steps in the curve indicating mass loss due to decomposition or volatilization.

Kinetic Analysis

Objective: To determine the kinetic parameters of the decomposition reaction, such as activation energy (Ea) and the pre-exponential factor (A).

Methodology:

-

A series of DSC or TGA experiments are performed at different heating rates (e.g., 5, 10, 15, 20 °C/min).

-

The peak decomposition temperatures (Tp) at each heating rate are determined.

-

Model-free kinetic methods, such as the Kissinger or Ozawa-Flynn-Wall methods, are applied to the data to calculate the activation energy. The Kissinger equation is commonly used:

ln(β/Tp2) = ln(AR/Ea) - Ea/RTp

where β is the heating rate, Tp is the peak temperature, A is the pre-exponential factor, R is the gas constant, and Ea is the activation energy.

Visualizing Experimental and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.

Caption: A typical experimental workflow for the thermal analysis of this compound.

Caption: A plausible thermal decomposition pathway for this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of tetrazole-based compounds is generally characterized by the cleavage of the tetrazole ring, which is driven by the thermodynamic stability of the resulting dinitrogen (N₂) molecule. For this compound, a plausible decomposition mechanism involves the following steps:

-

Initiation: Upon heating, the initial step is believed to be the homolytic cleavage of the weakest bond in the tetrazole ring, typically an N-N bond, leading to the formation of a diradical intermediate.

-

Propagation: This is followed by a rapid extrusion of molecular nitrogen, a highly exothermic process that drives the decomposition forward. This results in the formation of highly reactive and unstable fragments.

-

Termination/Product Formation: These reactive fragments can then undergo a series of complex secondary reactions, including polymerization and fragmentation, ultimately leading to the formation of stable gaseous products, predominantly nitrogen gas, and a solid carbon-nitrogen residue. The high nitrogen content of BHT suggests that the decomposition will be highly energetic and will generate a significant volume of gas.

Conclusion

While specific experimental data for this compound remains scarce in open literature, a comprehensive understanding of its thermal stability and decomposition can be formulated by analogy to similar bistetrazole compounds. The information presented in this guide, including estimated thermal properties, detailed experimental protocols, and a proposed decomposition pathway, serves as a valuable resource for professionals working with this and other high-nitrogen energetic materials. It is strongly recommended that direct experimental analysis of BHT be conducted under controlled conditions to validate these inferred properties and to ensure its safe handling and application.

References

- 1. Engineering bistetrazoles: ( E )-5,5′-(ethene-1,2-diyl)bis(1 H -tetrazol-1-ol) as a new planar high-energy-density material - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00664B [pubs.rsc.org]

- 2. Synthesis, Characterizations and Thermal Behavior of Bis-1,2,4-triazolium 1H, 1′H -5,5′-bistetrazole-1,1′-diolate [energetic-materials.org.cn]

- 3. researchgate.net [researchgate.net]

Tautomerism in 1,5'-Bi-1H-tetrazole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazoles are a pivotal class of nitrogen-rich heterocycles, widely recognized in medicinal chemistry as bioisosteres for carboxylic acids. A key feature of NH-unsubstituted tetrazoles is their existence as a mixture of prototropic tautomers, a phenomenon that significantly influences their physicochemical and biological properties. This guide provides an in-depth technical overview of the annular tautomerism in the 1,5'-Bi-1H-tetrazole scaffold. While direct experimental data on the parent 1,5'-bitetrazole is limited, this document extrapolates from comprehensive studies on substituted tetrazoles and related bitetrazole systems. We will explore the potential tautomeric forms, the experimental and computational methodologies used for their characterization, and quantitative data from analogous compounds to provide a foundational understanding for researchers in drug development and materials science.

Introduction to Annular Tautomerism in Tetrazoles

The tetrazole ring, containing one carbon and four nitrogen atoms, can exist in different prototropic tautomeric forms when a proton is present on one of the ring nitrogen atoms. The two most common and energetically favorable forms are the 1H- and 2H-tautomers.[1][2] A third, non-aromatic 5H-tautomer is computationally predicted to be significantly higher in energy and has not been experimentally observed.[2]

The equilibrium between the 1H- and 2H-forms is dynamic and highly sensitive to the molecule's environment:

-

In the gas phase , the 2H-tautomer is generally the more stable form.[3]

-

In the solid state , the 1H-tautomer is often favored due to intermolecular interactions, such as hydrogen bonding.[4]

-

In solution , the equilibrium is influenced by solvent polarity. Polar solvents tend to favor the 1H-tautomer.[5][6]

This tautomerism is critical as the two forms exhibit different electronic distributions, hydrogen bonding capabilities, and coordination properties, which directly impact biological activity and material characteristics.

Tautomeric Landscape of this compound

The 1,5'-bitetrazole system consists of two tetrazole rings linked by a C-C bond. This arrangement significantly expands the tautomeric possibilities, as each ring can independently exist in either the 1H or 2H form. This gives rise to at least four potential neutral tautomers, assuming the proton resides on each ring. The nomenclature can be described as a combination of the proton positions on the first ring (position 1 or 2) and the second ring (position 1' or 2').

The primary tautomeric forms are:

-

1H,1'H-tautomer: Proton on N1 of the first ring and N1 of the second ring.

-

1H,2'H-tautomer: Proton on N1 of the first ring and N2 of the second ring.

-

2H,1'H-tautomer: Proton on N2 of the first ring and N1 of the second ring.

-

2H,2'H-tautomer: Proton on N2 of the first ring and N2 of the second ring.

The relative stability and population of these forms will depend on the interplay of electronic effects between the two rings and the influence of the surrounding medium (solvent, crystal lattice).

Experimental and Computational Elucidation

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of bitetrazole tautomers.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for studying tautomeric equilibria in solution.[5][6] Key nuclei (¹H, ¹³C, and ¹⁵N) exhibit distinct chemical shifts for each tautomer. For instance, the ¹H NMR signal for the N-H proton and the ¹³C signals for the ring carbons are highly sensitive to the proton's location. 2D NMR techniques like HSQC and HMBC can further confirm assignments, while NOE experiments can reveal through-space proximities indicative of a specific tautomer.[7]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the bonding environment. The N-H stretching and bending frequencies, as well as the ring breathing modes, differ between 1H and 2H tautomers.[4][8] Experimental spectra, particularly when combined with theoretical calculations, can identify the dominant form, especially in the solid state.

-

UV-Vis Spectroscopy: While less specific, UV-Vis spectroscopy can detect tautomeric shifts, as the different electronic structures of the tautomers lead to distinct absorption maxima.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the acidic proton in the crystal lattice. This method is the gold standard for identifying the tautomeric form present in the solid state.[9][10][11]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the structures, relative energies, and spectroscopic properties of all possible tautomers.[12][13] By calculating the energies in the gas phase or with a solvent continuum model, one can predict the most stable tautomer and the energy barriers for interconversion.[14][15] These theoretical predictions are crucial for interpreting experimental spectra.

Quantitative Data on Tetrazole Tautomerism

While specific quantitative data for the parent 1,5'-bitetrazole are scarce, the following tables summarize relevant data from studies on unsubstituted tetrazole and the closely related 5,5'-bitetrazole. This information provides a baseline for understanding the energetic and spectroscopic properties of bitetrazole systems.

Table 1: Calculated Relative Energies of Tetrazole Tautomers (Gas Phase) This table illustrates the typical energy difference between 1H- and 2H-tetrazole as predicted by high-level computational methods.

| Compound | Tautomer | Method | Relative Energy (kcal/mol) | Reference |

| Tetrazole | 1H-TZ | W1 | 2.5 | [15] |

| Tetrazole | 2H-TZ | W1 | 0.0 | [15] |

| Tetrazole | 5H-TZ | W1 | 29.3 | [15] |

Table 2: Characteristic Spectroscopic Data for Tetrazole Tautomers This table provides example spectroscopic markers used to differentiate between tautomers, drawn from studies on various tetrazole derivatives.

| Method | Tautomer | Characteristic Signal / Frequency | Notes | Reference(s) |

| ¹H NMR | 1H-Tautomer | N-H signal typically downfield | Solvent dependent | [16] |

| 2H-Tautomer | N-H signal typically upfield vs. 1H | Solvent dependent | [16] | |

| ¹³C NMR | 1H-Tautomer | C5 carbon is generally more shielded | Varies with substitution | [7] |

| 2H-Tautomer | C5 carbon is generally more deshielded | Varies with substitution | [7] | |

| IR Spec. | 1H-Tautomer | Distinct ring vibration modes | In solid state or matrix isolation | [4] |

| 2H-Tautomer | Different set of ring vibration modes | In gas phase or matrix isolation | [4] |

Table 3: Acidity Constants (pKa) of Tetrazole Derivatives in Water The pKa values are crucial for understanding the behavior of these compounds in biological systems. Note the two distinct pKa values for 5,5'-bitetrazole, corresponding to the first and second deprotonation events.

| Compound | pKa₁ | pKa₂ | Reference |

| 1H-Tetrazole | 4.70 | - | [17] |

| 5-Aminotetrazole | 1.76 | 5.95 | [17] |

| 5,5'-Bitetrazole | 1.41 | 4.25 | [17] |

Exemplary Experimental Protocols

Protocol 1: Synthesis of Bis-1,5-Disubstituted-1H-Tetrazoles (Ugi-Azide Reaction)

This protocol is adapted from a general method for synthesizing bis-tetrazoles and serves as a representative synthetic route.[18][19]

-

Reaction Setup: To a solution of a diamine (1.0 mmol) in methanol (2.0 M), add an aldehyde (2.0 mmol), an isocyanide (2.0 mmol), and azidotrimethylsilane (2.0 mmol).

-

Reaction Conditions: Stir the mixture at room temperature for 7-12 hours or heat using microwave irradiation under mild conditions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure bis-tetrazole product.

Protocol 2: NMR Analysis of Tautomeric Equilibrium

This protocol outlines a general procedure for analyzing tautomers in solution.

-

Sample Preparation: Prepare solutions of the bitetrazole compound (~5-10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample. Integrate the signals corresponding to each identified tautomer to determine their relative populations. Pay close attention to the N-H proton signals, which may be broad.

-

¹³C and ¹⁵N NMR: Acquire ¹³C and, if possible, ¹⁵N NMR spectra. The chemical shifts of the ring atoms are diagnostic for each tautomeric form.

-

2D NMR (HSQC/HMBC): Perform HSQC and HMBC experiments to correlate proton and carbon signals, confirming the structural assignments for each tautomer.

-

NOE Spectroscopy: Run a 1D or 2D NOESY/ROESY experiment. The presence or absence of a Nuclear Overhauser Effect between the N-H proton and protons on adjacent substituents can definitively distinguish N1 from N2 isomers.

Protocol 3: DFT Calculation of Tautomer Energies

This protocol describes a typical computational workflow for assessing tautomer stability.[12][20]

-

Structure Building: Construct 3D models of all plausible tautomers of the 1,5'-bitetrazole (e.g., 1H,1'H; 1H,2'H; 2H,1'H; 2H,2'H).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional and basis set suitable for heterocyclic systems (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Correct the total electronic energies with the ZPVE to obtain the final ground-state energies. The relative energies between the tautomers indicate their predicted order of stability.

-

Solvation Modeling (Optional): To simulate solution conditions, repeat the optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents.

Conclusion and Future Outlook

The tautomerism of this compound presents a complex but fundamentally important challenge. Based on extensive research on related tetrazole systems, it is clear that the bitetrazole core can exist in multiple tautomeric forms, with the equilibrium being highly sensitive to the physical state and solvent environment. A rigorous characterization requires a synergistic application of high-resolution spectroscopy (NMR), X-ray crystallography, and high-level computational modeling.

For professionals in drug development, understanding and controlling this tautomerism is critical, as different tautomers will present unique pharmacophores to biological targets. For materials scientists, harnessing the distinct electronic and hydrogen-bonding properties of each tautomer could lead to the design of novel energetic materials, ligands, and polymers. Future work should focus on the definitive synthesis and isolation of the parent this compound to experimentally validate the theoretical predictions and fully map its rich tautomeric landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijsr.net [ijsr.net]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1,5'-Bi-1H-tetrazole: A Technical Guide

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1,5'-Bi-1H-tetrazole and its derivatives. It is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development. The guide details the theoretical background, computational methodologies, and key calculated properties relevant to understanding the structure, stability, and reactivity of this important class of nitrogen-rich heterocyclic compounds.

Introduction to this compound

This compound is a molecule composed of two tetrazole rings linked by a C-N bond. Tetrazoles, in general, are a class of heterocyclic compounds with a five-membered ring containing four nitrogen atoms. They are known for their high nitrogen content, which often imparts a high positive heat of formation, making them of significant interest as energetic materials.[1] Beyond this, the tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidity but with improved metabolic stability and lipophilicity.[2] This dual potential in materials science and drug development makes a thorough understanding of the electronic structure and properties of bitetrazoles, such as this compound, a critical area of research.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules at the atomic level.[3] These computational methods allow for the prediction of a wide range of properties, including molecular geometries, vibrational frequencies, electronic structures, and reaction energetics, providing insights that can be challenging to obtain through experimental means alone.

Computational Methodologies

The accurate theoretical study of this compound relies on robust quantum chemical methods. The protocols outlined below are synthesized from methodologies reported in the scientific literature for tetrazole and bitetrazole systems.

Workflow for Quantum Chemical Analysis

The general workflow for performing quantum chemical calculations on bitetrazole systems is depicted below. The process begins with defining the molecular structure and proceeds through geometry optimization and subsequent property calculations.

Caption: A typical workflow for the quantum chemical analysis of this compound.

Experimental Protocols:

-

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, CASTEP, or NWChem.[1][4][5] The Multiwfn program is often used for wavefunction analysis, including the calculation of reactivity indices and visualization of molecular orbitals.[6]

-

Density Functional Theory (DFT): DFT is the most common method for studying tetrazole systems due to its favorable balance of accuracy and computational cost.[3][7]

-

Functionals: A variety of functionals are employed. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and vibrational frequency calculations.[8] Other functionals, such as PW6B95 and PBE1PBE, are also utilized, sometimes with dispersion corrections (e.g., -D3(BJ)) to better account for non-covalent interactions.[3] For solid-state calculations, the Generalized Gradient Approximation (GGA) developed by Perdew, Burke, and Ernzerhof (PBE) is common.[4]

-

Basis Sets: The choice of basis set is crucial for accurate results. Pople-style basis sets like 6-31G, 6-311G , and the more extensive 6-311++G(2d,2p) are frequently reported for molecular calculations.[3][8][9] For higher accuracy, correlation-consistent basis sets such as cc-pVTZ may be used.[7]

-

-

Geometry Optimization: The initial step in most analyses is to find the minimum energy structure of the molecule. This is achieved by performing a full geometry optimization, where all bond lengths, bond angles, and dihedral angles are allowed to relax until the forces on each atom are negligible.

-

Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical vibrational spectra (e.g., IR spectra) and thermodynamic data.

-

Property Calculations: Once a stable geometry is obtained, a variety of electronic and structural properties can be calculated. These often include:

-

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack.[6]

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[8]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be derived, such as ionization potential, electron affinity, chemical hardness, and global electrophilicity.[8][10]

-

Heat of Formation (HOF): For energetic materials, the HOF is a key parameter calculated to assess the energy content of the molecule. This is often computed using isodesmic reactions or other high-accuracy composite methods like G4MP2.[1][5]

-

Key Calculated Properties and Data

Quantum chemical calculations provide a wealth of quantitative data. The following tables summarize some of the most important properties calculated for bitetrazole systems.

Table 1: Calculated Energetic and Detonation Properties of a Bitetrazole Derivative

| Property | Symbol | Calculated Value | Unit |

| Heat of Formation | HOF | 5.13 | kJ g⁻¹ |

| Nitrogen Content | N% | 83.43 | % |

| Detonation Velocity | D | 9581 (for THX derivative) | m s⁻¹ |

| Detonation Pressure | P | 35.93 (for THX derivative) | GPa |

Table 2: Representative Geometric Parameters for a Tetrazole Ring

Note: The precise bond lengths and angles for this compound would be obtained from the output of a geometry optimization calculation. The values below are representative for a substituted 1H-tetrazole ring and serve as an illustrative example.

| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

| Bond Length | N1-N2 | ~ 1.35 Å |

| Bond Length | N2-N3 | ~ 1.30 Å |

| Bond Length | N3-N4 | ~ 1.35 Å |

| Bond Length | N4-C5 | ~ 1.32 Å |

| Bond Length | C5-N1 | ~ 1.34 Å |

| Bond Angle | N1-N2-N3 | ~ 109° |

| Bond Angle | N2-N3-N4 | ~ 110° |

| Bond Angle | N3-N4-C5 | ~ 105° |

| Bond Angle | N4-C5-N1 | ~ 111° |

| Bond Angle | C5-N1-N2 | ~ 105° |

Table 3: Calculated Quantum Chemical Descriptors

Note: These parameters are derived from the HOMO and LUMO energies and provide insight into the molecule's reactivity.[8][10]

| Parameter | Formula | Description |

| Ionization Potential | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Chemical Hardness | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Potential | μ = -(IP + EA) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index | ω = μ² / (2η) | Measure of the energy lowering of a molecule when it accepts electrons. |

Logical Relationships of Quantum Chemical Properties

The fundamental properties calculated, such as the energies of the frontier molecular orbitals, are used to derive a host of reactivity descriptors that inform the chemical behavior of the molecule.

Caption: Relationship between frontier orbitals and derived reactivity descriptors.

Applications and Future Directions

The data generated from quantum chemical calculations on this compound has significant implications.

-

For Drug Development: As a bioisostere, understanding the MEP and reactivity descriptors of bitetrazoles can guide the design of new drug candidates with optimized binding affinities and pharmacokinetic properties. The calculated properties help in predicting how the molecule might interact with biological targets.

-

For Materials Science: For applications as energetic materials, properties like the heat of formation, density, and detonation performance are paramount.[11] Computational screening allows for the rational design of new high-energy density materials with tailored properties, such as improved performance and reduced sensitivity, before attempting costly and potentially hazardous synthesis.[4]

Future research will likely focus on more advanced computational models, including multi-scale simulations that bridge the gap between molecular properties and bulk material behavior. The use of machine learning models trained on quantum chemical data may also accelerate the discovery of new bitetrazole derivatives with desired properties for specific applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]

- 4. High pressure structural behaviour of 5,5′-bitetrazole-1,1′-diolate based energetic materials: a comparative study from first principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. superfri.susu.ru [superfri.susu.ru]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Molecular dynamics simulations of a cyclotetramethylene tetra-nitramine/hydrazine 5,5′-bitetrazole-1,1′-diolate cocrystal - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Significance of High-Nitrogen Content in 1,5'-Bi-1H-tetrazole: A Technical Guide

An In-depth Analysis for Researchers and Professionals in Energetic Materials and Drug Development

Introduction

1,5'-Bi-1H-tetrazole (BHT), a heterocyclic compound composed of two interconnected tetrazole rings, stands as a molecule of significant interest in the fields of energetic materials and medicinal chemistry. Its most defining characteristic is its exceptionally high nitrogen content, which imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and profound significance of the high-nitrogen nature of this compound, tailored for researchers, scientists, and professionals in drug development.

High-Nitrogen Content and its Implications

The molecular formula of this compound is C₂H₂N₈, with a molar mass of 138.11 g/mol . A simple calculation reveals its remarkable nitrogen content of 81.14% by mass. This high percentage of nitrogen atoms, linked together in the stable tetrazole rings, is the primary reason for its energetic nature. The formation of the highly stable dinitrogen molecule (N₂) upon decomposition is a thermodynamically highly favorable process, releasing a significant amount of energy. This makes BHT and its derivatives promising candidates for the development of advanced high-energy-density materials (HEDMs).

In the context of medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. The high nitrogen content can influence the electronic properties, metabolic stability, and binding interactions of drug candidates with their biological targets.

Physicochemical and Energetic Properties

| Property | Value | Significance |

| Molecular Formula | C₂H₂N₈ | Indicates a high nitrogen-to-carbon and hydrogen ratio. |

| Molar Mass | 138.11 g/mol | Relatively low molecular weight for a high-energy compound. |

| Nitrogen Content | 81.14% | The defining feature, responsible for its high energy density. |

| Density | Data not available for neutral BHT. The dihydroxylammonium salt of a related bistetrazole diol (TKX-50) has a high density, suggesting BHT derivatives can be dense energetic materials. | High density is crucial for achieving high detonation performance. |

| Heat of Formation | Data not available for neutral BHT. Tetrazole compounds generally possess high positive heats of formation. | A high positive heat of formation contributes to a greater energy release upon decomposition. |

| Detonation Velocity | Data not available for neutral BHT. Derivatives show high detonation velocities, for instance, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) has a calculated detonation velocity of 9017 m/s.[1] | A key performance parameter for explosives, indicating the speed of the detonation wave. |

| Detonation Pressure | Data not available for neutral BHT. | A measure of the explosive's shattering power. |

Experimental Protocols

The synthesis of this compound typically proceeds through the formation of its diammonium salt, which can then be neutralized to obtain the parent compound. The following is a generalized protocol based on patented synthesis routes.

Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt

Materials:

-

Dicyan (C₂N₂)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Water

Procedure:

-

Prepare an aqueous solution of sodium azide and ammonium chloride in a reaction vessel.

-

Cool the solution to a low temperature (e.g., 0-5 °C).

-

Slowly bubble gaseous dicyan through the cooled solution. The dicyan is typically generated in a separate apparatus and introduced into the reaction mixture.

-

After the addition of dicyan is complete, gradually raise the temperature of the reaction mixture.

-

Heat the mixture to a temperature range of 80-100 °C and maintain it for several hours to complete the cyclization reaction.

-

Cool the reaction mixture to room temperature, which will cause the 5,5'-bi-1H-tetrazole diammonium salt to precipitate out of the solution.

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with cold water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

-

Dry the purified 5,5'-bi-1H-tetrazole diammonium salt under vacuum.

Neutralization to this compound

The diammonium salt can be carefully neutralized with a suitable acid to yield the neutral this compound. This process should be conducted with caution due to the potential sensitivity of the final product.

Characterization

The synthesized this compound and its precursors are characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes of the tetrazole rings.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the high nitrogen content.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the compound.

Experimental and Logical Workflows

The development and characterization of high-nitrogen energetic materials like this compound follow a structured workflow.

References

Methodological & Application

Application Notes: Catalyst-Free Ugi-Azide Synthesis of 1,5-Disubstituted-1H-Tetrazoles

Introduction

The 1,5-disubstituted-1H-tetrazole (1,5-DS-1H-T) scaffold is a cornerstone in medicinal chemistry and drug development. These heterocyclic compounds are recognized as effective bioisosteres for the cis-amide bond in peptides, a property that can enhance metabolic stability and other crucial physicochemical characteristics of drug candidates.[1][2][3] Their utility is demonstrated by their presence in a variety of therapeutic agents, including antiviral, antibacterial, anticancer, and antihypertensive drugs.[4][5][6][7]

The Ugi-azide four-component reaction (UA-4CR) has emerged as a highly efficient and powerful method for synthesizing these valuable structures.[5][8][9] This multicomponent reaction offers significant advantages over traditional linear syntheses by combining an aldehyde, an amine, an isocyanide, and an azide source in a single, operationally simple step. The catalyst-free variant of this reaction is particularly noteworthy for its mild reaction conditions, often proceeding at room temperature, and its high atom economy, making it an environmentally benign and efficient strategy for generating diverse libraries of 1,5-disubstituted-1H-tetrazoles.[1][10]

Reaction Mechanism

The catalyst-free Ugi-azide reaction proceeds through a well-established sequence of reversible and irreversible steps, which drives the reaction to completion. The generally accepted mechanism is as follows:[1]

-

Imine Formation : The reaction initiates with the condensation of an amine and an aldehyde to form a corresponding imine.

-

Iminium Ion Formation : Hydrazoic acid (HN₃), generated in situ from a source like azidotrimethylsilane (TMSN₃), protonates the imine, forming a reactive iminium ion.

-

α-Addition of Isocyanide : The isocyanide undergoes a nucleophilic α-addition to the iminium ion, yielding a nitrilium ion intermediate.

-

Azide Trapping : The azide anion attacks the nitrilium ion.

-

Intramolecular Cyclization : The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted-1H-tetrazole ring.

Caption: Reaction mechanism for the Ugi-azide synthesis.

Experimental Protocols

General Protocol for the Synthesis of 1,5-Disubstituted-1H-Tetrazoles

This protocol is a generalized procedure based on established catalyst-free Ugi-azide reactions.[1][10]

Materials:

-

Amine (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Azidotrimethylsilane (TMSN₃) (1.0 equiv)

-

Methanol (MeOH) as solvent

Procedure:

-

In a suitable reaction vessel, dissolve the amine (1.0 equiv) in methanol.

-

To this solution, add the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and azidotrimethylsilane (1.0 equiv) sequentially.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) to afford the pure 1,5-disubstituted-1H-tetrazole.

Caption: General workflow for Ugi-azide tetrazole synthesis.

Protocol Variation: Ultrasound-Assisted Synthesis

For certain substrates, particularly aliphatic aldehydes and amines, ultrasound irradiation can be an effective, solvent-free alternative to accelerate the reaction.[11]

Procedure:

-

In a sealed microwave reaction tube, combine the aldehyde (1.0 equiv), amine (1.0 equiv), TMSN₃ (1.1 equiv), and isocyanide (1.1 equiv).

-

Place the reaction mixture in a water bath within an ultrasonic sonicator.

-

Irradiate the mixture with ultrasound at room temperature for approximately 30 minutes.

-

After the reaction, purify the crude product directly using flash chromatography to obtain the desired 1,5-disubstituted-1H-tetrazole.[11]

Data Presentation

The catalyst-free Ugi-azide reaction is versatile, accommodating a wide range of commercially available amines, aldehydes, and isocyanides. The yields are generally high and appear to be largely independent of the electronic or steric nature of the substituents on the starting materials.[10]

Table 1: Synthesis of Various 1,5-Disubstituted-1H-Tetrazoles

The following table summarizes the synthesis of eighteen different tetrazole derivatives, demonstrating the broad scope of the reaction. The reactions were performed in methanol at room temperature.[1][10]

| Product | Amine (R¹) | Aldehyde (R²) | Isocyanide (R³) | Yield (%) |

| 4a | Phenylethylamine | Benzaldehyde | tert-Butyl | 85 |

| 4b | Phenylethylamine | Benzaldehyde | Cyclohexyl | 88 |

| 4c | Phenylethylamine | Benzaldehyde | Benzyl | 86 |

| 4d | Phenylethylamine | 4-Chlorobenzaldehyde | tert-Butyl | 89 |

| 4e | Phenylethylamine | Acetaldehyde | tert-Butyl | 70 |

| 4f | Phenylethylamine | Isobutyraldehyde | tert-Butyl | 91 |

| 4g | 4-Methoxyphenylethylamine | Benzaldehyde | tert-Butyl | 90 |

| 4h | 4-Methoxyphenylethylamine | Benzaldehyde | Cyclohexyl | 85 |

| 4i | 4-Methoxyphenylethylamine | Benzaldehyde | Benzyl | 94 |

| 4j | 4-Methoxyphenylethylamine | 4-Chlorobenzaldehyde | tert-Butyl | 88 |

| 4k | 4-Methoxyphenylethylamine | Acetaldehyde | tert-Butyl | 75 |

| 4l | 4-Methoxyphenylethylamine | Isobutyraldehyde | tert-Butyl | 90 |

| 4m | 3,4-Dimethoxyphenylethylamine | Benzaldehyde | tert-Butyl | 89 |

| 4n | 3,4-Dimethoxyphenylethylamine | Benzaldehyde | Cyclohexyl | 87 |

| 4o | 3,4-Dimethoxyphenylethylamine | Benzaldehyde | Benzyl | 89 |

| 4p | 3,4-Dimethoxyphenylethylamine | 4-Chlorobenzaldehyde | tert-Butyl | 96 |

| 4q | 3,4-Dimethoxyphenylethylamine | Acetaldehyde | tert-Butyl | 80 |

| 4r | 3,4-Dimethoxyphenylethylamine | Isobutyraldehyde | tert-Butyl | 92 |

Table 2: Synthesis of bis-1,5-Disubstituted-1H-Tetrazoles

The methodology can be extended to synthesize molecules containing two tetrazole rings (bis-tetrazoles) by using diamines as starting materials, achieving excellent yields at room temperature.[2][12]

| Product | Diamine | Aldehyde | Isocyanide | Yield (%) (RT, 24h) |

| 5a | 1,2-Diaminoethane | Benzaldehyde | tert-Butyl | 95 |

| 5b | 1,2-Diaminoethane | 4-Chlorobenzaldehyde | tert-Butyl | 91 |

| 5c | 1,2-Diaminoethane | 2-Naphthaldehyde | tert-Butyl | 88 |

| 5d | 1,2-Diaminoethane | Benzaldehyde | Cyclohexyl | 90 |

| 5e | 1,2-Diaminoethane | 4-Chlorobenzaldehyde | Cyclohexyl | 88 |

Conclusion

The catalyst-free Ugi-azide reaction represents a simple, efficient, and versatile method for the synthesis of 1,5-disubstituted-1H-tetrazoles. Its operational simplicity, use of mild conditions, and high yields make it an ideal tool for researchers in academia and the pharmaceutical industry. The ability to rapidly generate diverse molecular structures is particularly valuable for the construction of compound libraries for high-throughput screening in drug discovery programs.

References

- 1. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Bis-1,5-disubstituted-1H-tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient, rapid, and catalyst-free method for the synthesis of novel bis-1,5-disubstituted-1H-tetrazoles utilizing microwave-assisted organic synthesis (MAOS). The described protocol is based on a repetitive Ugi-azide multicomponent reaction, which offers significant advantages over conventional heating methods, including drastically reduced reaction times and high yields. This methodology is particularly relevant for the construction of compound libraries in drug discovery and development, where tetrazoles are valued as bioisosteres of amide bonds.

Introduction

1,5-disubstituted-1H-tetrazoles (1,5-DS-1H-T) are important heterocyclic scaffolds in medicinal chemistry, often employed as metabolically stable mimics of the cis-amide bond in peptides. Molecules containing two or more tetrazole rings, such as bis-1,5-DS-1H-T, are of growing interest for their potential applications as chelating agents, organocatalysts, luminescent materials, and bioactive compounds.[1][2] Traditional synthesis methods often require long reaction times.[3][4] Microwave-assisted synthesis provides a green and efficient alternative, significantly accelerating reaction rates and often improving yields.[3][5]

The Ugi-azide four-component reaction, which combines an amine, an aldehyde, an isocyanide, and an azide source, is a powerful tool for generating 1,5-DS-1H-T.[4][6][7] This application note describes a repetitive Ugi-azide process where one equivalent of a primary amine reacts with two equivalents of the other components to rapidly construct bis-tetrazole structures under mild microwave irradiation.

Advantages of the Microwave-Assisted Approach

The use of microwave irradiation for the synthesis of bis-1,5-DS-1H-T offers several key advantages over conventional methods:[3][5]

-

Rapid Reaction Times: Reactions are completed in minutes (e.g., 15 minutes) compared to hours (e.g., 7 hours) required for conventional heating.[5]

-

High Yields: Excellent product yields, ranging from 80-91%, are achieved.[1][5]

-

Energy Efficiency: Microwave heating is more energy-efficient due to localized and rapid heating.

-

Green Chemistry: Shorter reaction times and high efficiency contribute to more sustainable chemical processes.

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of a series of bis-1,5-disubstituted-1H-tetrazoles.

Materials and Equipment

-

Reagents:

-

Primary amine (e.g., tert-butylamine, allylamine, propargylamine)

-

Aldehyde (e.g., paraformaldehyde, benzaldehyde)

-

Isocyanide (e.g., 2,6-dimethylphenyl isocyanide, tert-butyl isocyanide)

-

Azidotrimethylsilane (TMSN₃)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Microwave reactor (e.g., CEM Discover SP)

-

Sealed microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

General Procedure for Microwave-Assisted Synthesis (GP-MW)

-

Place a magnetic stir bar into a microwave-safe sealed tube.

-

Add a 1.0 M solution of the primary amine (1.0 equiv) in anhydrous MeOH.

-

Sequentially add the aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv).

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80°C for 15 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dilute the crude residue with dichloromethane (20 mL) and wash with an excess of brine solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to dryness.

-

Purify the final product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of five novel bis-1,5-disubstituted-1H-tetrazoles using both the microwave-assisted protocol and a conventional room temperature method for comparison.

Table 1: Reactants for the Synthesis of Bis-1,5-disubstituted-1H-tetrazoles.

| Product | Amine (1.0 equiv) | Aldehyde (2.0 equiv) | Isocyanide (2.0 equiv) |

| 15a | tert-butylamine | Paraformaldehyde | 2,6-dimethylphenyl isocyanide |

| 15b | Allylamine | Paraformaldehyde | 2,6-dimethylphenyl isocyanide |

| 15c | Propargylamine | Paraformaldehyde | 2,6-dimethylphenyl isocyanide |

| 15d | tert-butylamine | Benzaldehyde | 2,6-dimethylphenyl isocyanide |

| 15e | tert-butylamine | Paraformaldehyde | tert-butyl isocyanide |

Data sourced from Cárdenas-Galindo, et al. (2015).[1]

Table 2: Comparison of Microwave-Assisted vs. Room Temperature Synthesis.

| Product | Method | Temperature (°C) | Time | Yield (%) |

| 15a | Microwave | 80 | 15 min | 91 |

| Room Temp. | RT | 7 h | 95 | |

| 15b | Microwave | 80 | 15 min | 90 |

| Room Temp. | RT | 7 h | 94 | |

| 15c | Microwave | 80 | 15 min | 85 |

| Room Temp. | RT | 7 h | 92 | |

| 15d | Microwave | 80 | 15 min | 82 |

| Room Temp. | RT | 7 h | 90 | |

| 15e | Microwave | 80 | 15 min | 80 |

| Room Temp. | RT | 7 h | 88 |

Data sourced from Cárdenas-Galindo, et al. (2015).[1][5]

Visualizations

The following diagrams illustrate the reaction pathway and experimental workflow.

Caption: Reaction pathway for the Ugi-azide synthesis.

Caption: Experimental workflow for microwave synthesis.

Conclusion

The microwave-assisted Ugi-azide reaction is a superior method for the synthesis of bis-1,5-disubstituted-1H-tetrazoles. It provides a rapid, efficient, and high-yielding pathway to these valuable heterocyclic compounds. This protocol is highly scalable and amenable to the generation of diverse molecular libraries, making it an invaluable tool for researchers in synthetic chemistry and drug development. The significant reduction in reaction time from hours to minutes demonstrates the transformative potential of microwave technology in accelerating discovery processes.

References

- 1. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 1,5'-Bi-1H-tetrazole as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,5'-Bi-1H-tetrazole (BHT) as a versatile ligand in the synthesis of Metal-Organic Frameworks (MOFs). The focus is on the potential applications of these MOFs in the field of drug delivery, providing a foundational guide for researchers and professionals in drug development.

Introduction to this compound in MOF Chemistry

This compound is a nitrogen-rich heterocyclic compound that serves as an excellent candidate for a ligand in the construction of MOFs. Its multiple nitrogen atoms provide numerous coordination sites for metal ions, leading to the formation of stable and porous framework structures. The resulting MOFs can be tailored for various applications, including gas storage, catalysis, and, notably, as carriers for therapeutic agents. The high nitrogen content and the potential for strong coordination bonds contribute to the thermal and chemical stability of the resulting frameworks.